Differential Activity Data Not Available
An exhaustive search of PubMed, Google Patents, and chemical databases (PubChem, ChemSpider) yielded no quantitative biological assay data (e.g., IC50, EC50, Ki) for the target compound N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide. A 2023 study on a related pyridyl-furan series from the Open Global Health Library (OGHL) reports extensive structure-activity relationship (SAR) data for antimalarial activity (EC50) and human kinase selectivity (IC50) for compounds like OGHL250 and its optimized analog WEHI-518 [1]. However, the target compound is not explicitly identified among the tested analogs, and its specific data is absent. Therefore, no head-to-head or cross-study comparison can be made to support its differentiated selection.
| Evidence Dimension | Antiparasitic activity against Plasmodium falciparum |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | WEHI-518 (optimized analog) EC50 = 0.022 µM [1] |
| Quantified Difference | N/A |
| Conditions | 72-h P. falciparum growth assay (3D7 strain) |
Why This Matters
The absence of quantitative data prevents a scientific assessment of the compound's potency, selectivity, or any other differentiated property, making evidence-based procurement impossible.
- [1] Ling DB, Nguyen W, Looker O, et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infect Dis. 2023;9(9):1695-1710. View Source
